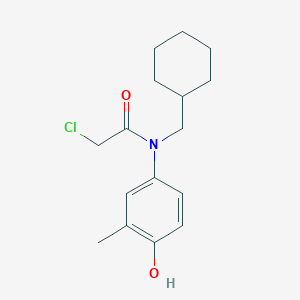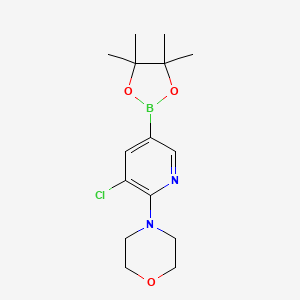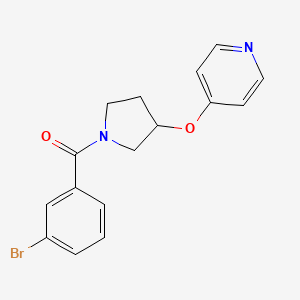![molecular formula C22H15FN2O3S B2397747 1-(3-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886143-90-4](/img/structure/B2397747.png)
1-(3-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(3-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. It contains a thiazole ring, which is a five-membered heterocycle consisting of sulfur and nitrogen . Thiazole rings are important in the world of chemistry due to their aromatic properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a fluorophenyl group, a dimethyl group, a thiazolyl group, and a dihydrochromenopyrroledione group. The exact structure would require a detailed NMR analysis, which is not provided in the available literature .Chemical Reactions Analysis
Thiazole rings, like the one present in this compound, have many reactive positions where various chemical reactions such as donor–acceptor, nucleophilic, and oxidation reactions may take place . The exact chemical reactions that this specific compound can undergo are not detailed in the available literature.Scientific Research Applications
Photochromic Behavior and Applications
Research on compounds with similar structural motifs to 1-(3-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has shown promising applications in photochromism. Photochromic compounds change color upon exposure to light, making them useful in various fields such as optical data storage, photo-switching devices, and smart windows. One study investigated the photochromic behavior of diarylethenes, revealing their potential in reversible color changes under different light conditions, a feature that could extend to compounds with similar structural elements (Cipolloni et al., 2009).
Luminescent Materials and Organic Electronics
Compounds containing pyrrolo[3,4-c]pyrrole-1,4-dione units have been synthesized and characterized for their luminescent properties. These materials exhibit strong fluorescence and high quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs), organic solar cells, and other optoelectronic devices. A study on polymers incorporating tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units demonstrated their potential as highly luminescent materials (Zhang & Tieke, 2008).
Organic Solar Cells
The development of non-fullerene electron acceptors for organic solar cells is a significant area of research. A study on a bifluorenylidene-functionalized, small molecular non-fullerene electron acceptor highlighted its promising efficiency and high open-circuit voltage when used in solar cells. This research indicates the potential of structurally similar compounds in enhancing the performance of organic photovoltaics (Gupta et al., 2017).
Chemical Synthesis and Medicinal Chemistry
The synthesis and functionalization of compounds with related structural backbones have been explored for their potential medicinal applications. For instance, the synthesis of novel compounds with anti-inflammatory, analgesic, and antitumor activities showcases the versatility of these chemical frameworks in drug discovery and development (Menozzi et al., 1992).
properties
IUPAC Name |
1-(3-fluorophenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3S/c1-11-8-15-16(9-12(11)2)28-20-17(19(15)26)18(13-4-3-5-14(23)10-13)25(21(20)27)22-24-6-7-29-22/h3-10,18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSQSGFEOUKUCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2397669.png)




![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2397678.png)




![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2397687.png)